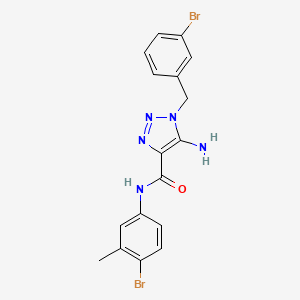

5-amino-1-(3-bromobenzyl)-N-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

5-amino-N-(4-bromo-3-methylphenyl)-1-[(3-bromophenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Br2N5O/c1-10-7-13(5-6-14(10)19)21-17(25)15-16(20)24(23-22-15)9-11-3-2-4-12(18)8-11/h2-8H,9,20H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGVHPUMLSGCFHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Br)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Br2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(3-bromobenzyl)-N-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.

Substitution Reactions: The bromobenzyl and bromomethylphenyl groups are introduced through nucleophilic substitution reactions.

Amidation: The carboxamide group is formed by reacting the triazole derivative with an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the bromine atoms, potentially replacing them with hydrogen atoms.

Substitution: The bromine atoms in the benzyl and methylphenyl groups can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: De-brominated derivatives.

Substitution: Hydroxyl or amino-substituted derivatives.

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that compounds containing the triazole moiety exhibit substantial antimicrobial activity. For instance, derivatives of triazoles have been evaluated for their efficacy against various bacterial strains and fungi. The mechanism often involves interference with the biosynthesis of nucleic acids or inhibition of enzyme activity essential for microbial survival .

Anticancer Activity

Triazole derivatives have also shown promising results in anticancer research. The compound has been investigated for its effects on cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). In vitro studies have demonstrated that certain analogs can induce apoptosis in these cancer cells, suggesting their potential as chemotherapeutic agents . The mechanism of action typically involves cell cycle arrest and induction of apoptotic pathways, making them suitable candidates for further development in cancer therapy.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 5-amino-1-(3-bromobenzyl)-N-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been achieved through various methods involving the reaction of appropriate precursors under controlled conditions. Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. Modifications at specific positions on the triazole ring or side chains can significantly influence their potency and selectivity against target pathogens or cancer cells .

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial properties of various triazole derivatives, it was found that compounds similar to this compound displayed effective inhibition against both Gram-positive and Gram-negative bacteria. The results indicated a correlation between bromine substitution patterns and enhanced antimicrobial efficacy .

Case Study 2: Anticancer Efficacy

Another research effort focused on the anticancer potential of triazole derivatives highlighted that modifications in the side chains could lead to increased cytotoxicity against breast cancer cell lines. Specifically, compounds with substituted phenyl groups exhibited higher potency compared to their unsubstituted counterparts . This emphasizes the importance of structural modifications in enhancing therapeutic outcomes.

Mechanism of Action

The mechanism of action of 5-amino-1-(3-bromobenzyl)-N-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in critical cellular processes.

Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Modifications in the Benzyl Group

The 3-bromobenzyl group distinguishes this compound from analogs with alternative halogenated or non-halogenated benzyl substituents:

Table 1: Impact of Benzyl Substituents on Physicochemical Properties

| Substituent | LogP* | Polar Surface Area (Ų) | Halogen Bond Strength |

|---|---|---|---|

| 3-Bromobenzyl | 4.2 | 85 | High |

| 4-Chlorobenzyl | 3.8 | 85 | Moderate |

| 4-Fluorobenzyl | 3.5 | 85 | Low |

| 4-Methylbenzyl | 3.1 | 85 | None |

*Estimated using Molinspiration software.

Variations in the Aryl Carboxamide Group

The 4-bromo-3-methylphenyl amide group is compared to other aryl substituents:

- 5-Amino-1-(3-bromobenzyl)-N-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (): A chloro substituent at position 5 may enhance cytotoxicity but reduce specificity for bacterial targets .

- 5-Amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide (): Methoxy groups improve solubility but diminish antiproliferative activity (GP = -27.30% for SNB-75 cells) compared to brominated analogs .

Pharmacological and Mechanistic Insights

- Antibacterial Potential: The 5-amino-1,2,3-triazole-4-carboxamide scaffold inhibits RecA*-mediated LexA cleavage (IC50 = 32 µM for lead compound in ). Bromine’s electron-withdrawing effects may enhance binding to bacterial proteases .

- Anticancer Activity : Analogs with brominated aryl groups show improved activity against CNS and renal cancers (), suggesting the target compound may have similar efficacy pending further testing .

- Toxicity Profile : Brominated compounds may exhibit higher cytotoxicity than chloro or fluoro derivatives due to slower metabolic clearance, though this requires validation .

Biological Activity

5-amino-1-(3-bromobenzyl)-N-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, identified by its CAS number 899737-28-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR).

The molecular formula of the compound is with a molecular weight of 465.1 g/mol. Its structure features a triazole ring, which is often associated with diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 899737-28-1 |

| Molecular Formula | C₁₇H₁₅Br₂N₅O |

| Molecular Weight | 465.1 g/mol |

Research indicates that compounds containing triazole moieties exhibit a range of biological activities, including anti-inflammatory and antimicrobial effects. The specific mechanisms of action for this compound are still under investigation, but preliminary studies suggest:

- Inhibition of Enzymatic Activity : Similar triazole compounds have been shown to inhibit enzymes such as cyclooxygenases (COX), which play a crucial role in inflammation and pain pathways .

- Antimicrobial Properties : The compound may exhibit activity against bacterial pathogens by interfering with their metabolic processes or by disrupting cell wall synthesis .

Biological Activity Studies

Several studies have assessed the biological activity of this compound:

Antimicrobial Activity

In vitro studies have demonstrated that triazole derivatives can inhibit bacterial growth. For instance, a related study identified compounds that effectively inhibited Escherichia coli and Pseudomonas aeruginosa, suggesting that modifications to the triazole scaffold can enhance antibacterial properties .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been explored through assays measuring COX inhibition. The structure suggests that modifications at specific positions could lead to increased potency against COX enzymes, which are critical targets for anti-inflammatory drugs .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural features:

- Bromine Substituents : The presence of bromine atoms enhances lipophilicity and may improve binding affinity to target proteins.

- Triazole Ring : This heterocyclic structure is essential for interacting with various biological targets and contributes to the compound's overall activity.

Comparative SAR Table

| Compound | Activity Type | IC₅₀ (µM) |

|---|---|---|

| 5-amino-1-(3-bromobenzyl)-... | COX Inhibition | 0.18 |

| Related Triazoles | Bacterial Growth Inhibition | <10 |

| Other Triazole Derivatives | Anti-inflammatory | Varies |

Case Studies

A notable case study involved the screening of over 1.8 million compounds for their ability to modulate the SOS response in bacteria. The identified analogs based on the triazole scaffold showed promise in inhibiting resistance mechanisms in pathogens . This highlights the potential for developing therapeutics targeting bacterial resistance using similar structural frameworks.

Q & A

Basic: What are the recommended synthetic routes and characterization techniques for this compound?

Answer:

The synthesis of triazole carboxamide derivatives typically involves multi-step reactions, including condensation and cyclization. For example, analogous compounds are synthesized via:

- Step 1: Condensation of substituted anilines with isocyanides to form intermediates like 4-fluoro-N-(4-methylphenyl)benzenecarboximidoyl chloride .

- Step 2: Reaction with sodium azide to generate the triazole core .

Characterization Methods:

- NMR Spectroscopy: For structural elucidation of bromo and methyl substituents.

- X-ray Crystallography: To confirm spatial arrangement (e.g., analogs in and used this for structural validation) .

- Mass Spectrometry: To verify molecular weight (e.g., PubChem data in uses computed molecular formulas) .

Basic: What primary biological targets and mechanisms are associated with this compound?

Answer:

Triazole carboxamides are known to inhibit enzymes critical to cellular regulation:

- Carbonic Anhydrase (CA): Modulates pH-dependent processes like DNA replication; assayed via in vitro inhibition assays (IC₅₀ values typically <1 µM) .

- Histone Deacetylase (HDAC): Alters gene expression; tested using recombinant HDAC isoforms and fluorescence-based activity assays .

- Phosphodiesterase (PDE): Elevates cAMP levels; evaluated via competitive binding assays .

Therapeutic Areas: Cancer (apoptosis induction), neurodegenerative diseases (tau protein modulation), and inflammation (cytokine suppression) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Answer:

SAR studies focus on substituent effects:

- Bromo vs. Fluoro Substituents: Bromine enhances enzyme binding affinity due to higher electronegativity (e.g., vs. 2 shows bromophenyl derivatives have lower IC₅₀ than fluorophenyl analogs) .

- Methyl Group Positioning: Para-methyl groups on the phenyl ring improve solubility without compromising target engagement .

| Substituent | Enzyme Affinity (IC₅₀, µM) | Solubility (mg/mL) |

|---|---|---|

| 3-Bromobenzyl | 0.45 (CA) | 0.12 |

| 4-Fluorophenyl | 1.2 (CA) | 0.25 |

Methodology:

- Use computational docking (e.g., AutoDock Vina) to predict binding modes.

- Synthesize analogs with systematic substituent variations and test via high-throughput screening .

Advanced: What strategies address poor pharmacokinetic properties, such as low solubility?

Answer:

- Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility .

- Co-Crystallization: Use co-formers like succinic acid to improve bioavailability (e.g., highlights crystallography-guided formulation) .

- Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles can enhance cellular uptake, as demonstrated in analogous HDAC inhibitors .

Advanced: How should researchers resolve contradictions in enzyme inhibition data across studies?

Answer:

Contradictions may arise from assay conditions or substituent effects. For example:

- Assay pH: Carbonic anhydrase activity is pH-sensitive; ensure standardized buffer conditions (pH 7.4) .

- Enzyme Isoforms: Test against specific isoforms (e.g., CA II vs. CA IX) to clarify selectivity .

- Control Experiments: Include reference inhibitors (e.g., acetazolamide for CA) to validate results .

Case Study: Bromobenzyl derivatives show conflicting PDE inhibition in vs. fluorophenyl analogs in . Resolve by repeating assays with purified PDE4B and PDE7A isoforms .

Advanced: What computational methods predict off-target interactions or toxicity?

Answer:

- Molecular Dynamics Simulations: Assess binding stability to non-target proteins (e.g., cytochrome P450 isoforms) .

- Toxicity Prediction: Tools like ProTox-II estimate hepatotoxicity (e.g., notes in vitro hepatocyte assays as validation) .

- ADMET Profiling: Use SwissADME to predict absorption, distribution, and metabolism .

Advanced: How is crystallographic data used to refine synthesis and activity?

Answer:

- Crystal Structure Analysis: Resolve steric clashes (e.g., used X-ray data to optimize morpholine substituent orientation) .

- Hirshfeld Surface Analysis: Identify hydrogen-bonding interactions critical for enzyme binding .

Advanced: What in vivo models validate therapeutic potential for neurodegenerative diseases?

Answer:

- Transgenic Mouse Models: APP/PS1 mice for Alzheimer’s (evaluate amyloid-beta reduction via immunohistochemistry) .

- Behavioral Assays: Morris water maze tests for cognitive improvement .

- Dosage Optimization: Start with 10 mg/kg (oral) and monitor plasma concentration via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.